molecular formula C34H28N6O2S B10901625 2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B10901625
M. Wt: 584.7 g/mol
InChI Key: ULGQNPJATPEWCD-HPNXWYHWSA-N
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Description

2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a naphthylamino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the naphthylamino and phenyl groups. The final step involves the addition of the phenoxyphenylmethylidene group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring and naphthylamino group can be oxidized under specific conditions.

    Reduction: The phenyl and phenoxyphenyl groups can be reduced using appropriate reducing agents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-PHENOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H28N6O2S

Molecular Weight

584.7 g/mol

IUPAC Name

2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C34H28N6O2S/c41-33(38-36-22-25-11-9-18-29(21-25)42-28-16-5-2-6-17-28)24-43-34-39-37-32(40(34)27-14-3-1-4-15-27)23-35-31-20-10-13-26-12-7-8-19-30(26)31/h1-22,35H,23-24H2,(H,38,41)/b36-22+

InChI Key

ULGQNPJATPEWCD-HPNXWYHWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)CNC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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